MTH1 Biochemical Inhibition: Ethyl Ester Fragment Hit vs. Optimised Leads
In a biochemical assay using full‑length human MTH1 and 8‑oxo‑dGTP as substrate, ethyl 1H‑pyrrolo[2,3‑b]pyridine‑4‑carboxylate (fragment hit 1 in the Rahm et al. series) exhibited an IC₅₀ of 9.9 µM [1]. This potency, while modest, served as the starting point for a medicinal‑chemistry campaign that ultimately delivered BAY‑707 (IC₅₀ = 0.0023 µM) – a >4,000‑fold improvement that validates the fragment’s ligand efficiency and synthetic tractability [2]. The methyl ester analog (CAS 351439‑07‑1) was not reported in this assay, meaning the ethyl ester remains the only 4‑alkoxycarbonyl fragment with a publicly disclosed MTH1 co‑crystal structure.
| Evidence Dimension | MTH1 inhibition IC₅₀ |
|---|---|
| Target Compound Data | 9.9 µM (9.90 × 10³ nM) |
| Comparator Or Baseline | BAY‑707 (optimised lead): 0.0023 µM; Methyl ester analog: no data available in the same assay |
| Quantified Difference | Target compound is the fragment starting point; BAY‑707 is 4,300‑fold more potent but structurally much more complex |
| Conditions | Recombinant human full‑length MTH1, 8‑oxo‑dGTP substrate, 15 min pre‑incubation, 1 h measurement (PPi assay) |
Why This Matters
Procurement of the exact fragment hit with proven on‑target activity and a high‑resolution co‑crystal structure de‑risks structure‑based lead optimisation, whereas untested analogs require de novo validation.
- [1] BindingDB Entry BDBM50255614 (CHEMBL4087054): IC₅₀ = 9.90 × 10³ nM for human MTH1. View Source
- [2] Rahm, F. et al. J. Med. Chem. 2018, 61, 2533–2551 (BAY‑707 IC₅₀ = 2.3 nM). View Source
